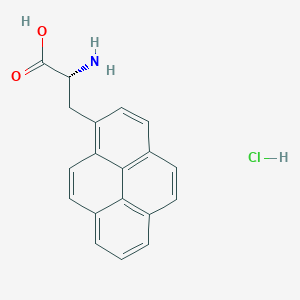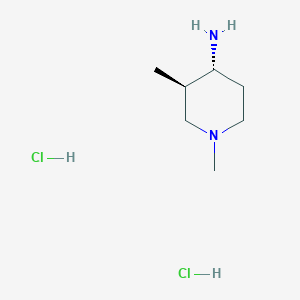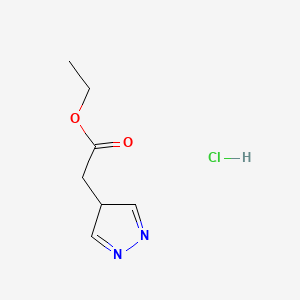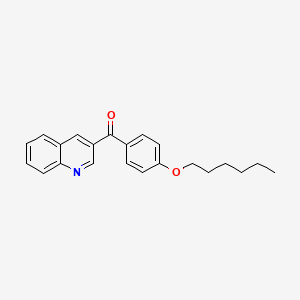![molecular formula C18H19NO2 B6416584 3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261961-69-6](/img/structure/B6416584.png)
3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95% (hereafter referred to as 3-[4-(PPCP)95%]) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of phenol and contains a piperidine ring. 3-[4-(PPCP)95%] has been found to have a wide range of biochemical and physiological effects, which makes it a valuable tool for scientific research.
Mecanismo De Acción
3-[4-(PPCP)95%] has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-[4-(PPCP)95%] can reduce inflammation and pain.
Biochemical and Physiological Effects
3-[4-(PPCP)95%] has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of COX-2, which can reduce inflammation and pain. It has also been found to inhibit the activity of other enzymes, such as lipoxygenase and cyclooxygenase-1 (COX-1). In addition, 3-[4-(PPCP)95%] has been found to have an anti-inflammatory effect and to reduce the production of cytokines, which are molecules involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-[4-(PPCP)95%] in laboratory experiments is its ability to act as an inhibitor of COX-2 and other enzymes. This makes it a useful tool for studying the effects of drugs on cells. However, 3-[4-(PPCP)95%] can also have unwanted side effects, such as the inhibition of other enzymes, which may interfere with the results of the experiment.
Direcciones Futuras
The future of 3-[4-(PPCP)95%] research is wide open. Some possible future directions include the development of new and improved synthesis methods, the exploration of its potential therapeutic applications, and the study of its biochemical and physiological effects. Additionally, further research could be conducted to explore the effects of 3-[4-(PPCP)95%] on other enzymes and to investigate its effects on other physiological processes.
Métodos De Síntesis
3-[4-(PPCP)95%] can be synthesized from phenol and piperidine-1-carbonyl chloride. The reaction is catalyzed by a strong base, such as sodium hydroxide, and proceeds in two steps. In the first step, the piperidine-1-carbonyl chloride reacts with phenol to form a phenol-piperidine-1-carbonyl chloride adduct. In the second step, the adduct is hydrolyzed to form 3-[4-(PPCP)95%].
Aplicaciones Científicas De Investigación
3-[4-(PPCP)95%] has been used in a variety of scientific research applications, such as the synthesis of peptides, the study of enzyme kinetics, and the study of the effects of drugs on cells. It has also been used in the synthesis of a variety of drugs, such as the anti-inflammatory drug naproxen and the anti-cancer drug paclitaxel.
Propiedades
IUPAC Name |
[4-(3-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-6-4-5-16(13-17)14-7-9-15(10-8-14)18(21)19-11-2-1-3-12-19/h4-10,13,20H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIHRUTVKUXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683647 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261961-69-6 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)


![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)





![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6416577.png)

